(3R)-3-fluorobutane-1-sulfonyl chloride
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Overview
Description
(3R)-3-fluorobutane-1-sulfonyl chloride is an organic compound with the molecular formula C4H8ClFO2S It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-fluorobutane-1-sulfonyl chloride typically involves the reaction of (3R)-3-fluorobutanol with thionyl chloride (SOCl2). The reaction proceeds as follows:
Starting Material: (3R)-3-fluorobutanol
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of thionyl chloride. The mixture is heated to reflux, and the reaction is monitored until the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases ceases.
The overall reaction can be represented as:
(3R)−3−fluorobutanol+SOCl2→(3R)−3−fluorobutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-fluorobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonic acid derivatives.
Reduction: The compound can be reduced to (3R)-3-fluorobutane-1-sulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can convert the sulfonyl chloride group to a sulfonic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild conditions to form the corresponding sulfonamide, sulfonate ester, or sulfonic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of sulfonyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis or oxidation.
Scientific Research Applications
(3R)-3-fluorobutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Fluorinated sulfonyl chlorides are explored for their potential as pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-fluorobutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to introduce the sulfonyl group into target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-chlorobutane-1-sulfonyl chloride
- (3R)-3-bromobutane-1-sulfonyl chloride
- (3R)-3-iodobutane-1-sulfonyl chloride
Uniqueness
(3R)-3-fluorobutane-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry for the design of drug candidates with improved pharmacokinetic properties.
Properties
Molecular Formula |
C4H8ClFO2S |
---|---|
Molecular Weight |
174.62 g/mol |
IUPAC Name |
(3R)-3-fluorobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClFO2S/c1-4(6)2-3-9(5,7)8/h4H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
FEOLQWPKFMSUDZ-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CCS(=O)(=O)Cl)F |
Canonical SMILES |
CC(CCS(=O)(=O)Cl)F |
Origin of Product |
United States |
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